Calix(4)hydroquinone
Overview
Description
Calix(4)hydroquinone is a macrocyclic compound that belongs to the family of calixarenes. These compounds are known for their unique bowl-shaped structures, which allow them to act as host molecules in supramolecular chemistry. This compound, in particular, is characterized by its four hydroquinone units connected by methylene bridges. This structure provides it with unique chemical and physical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Calix(4)hydroquinone typically involves the condensation of p-tert-butylphenol with formaldehyde under basic conditions. The reaction proceeds through a series of steps, including the formation of intermediate calixarenes, which are then oxidized to form the hydroquinone units. The reaction conditions often involve the use of solvents such as toluene or dichloromethane and catalysts like sodium hydroxide or potassium hydroxide .
Industrial Production Methods: While the industrial production of this compound is not as widespread as other calixarenes, the methods used are similar to those in laboratory synthesis. The process involves large-scale condensation reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Calix(4)hydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include calix(4)quinone, partially reduced calixarenes, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Calix(4)hydroquinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Calix(4)hydroquinone exerts its effects is primarily through its ability to form host-guest complexes. The bowl-shaped structure allows it to encapsulate guest molecules, facilitating various chemical reactions and interactions. The molecular targets and pathways involved include the formation of hydrogen bonds, π-π interactions, and van der Waals forces with the guest molecules .
Comparison with Similar Compounds
Calix(4)quinone: Similar in structure but with quinone units instead of hydroquinone units.
Calix(6)hydroquinone: Contains six hydroquinone units, offering different binding properties and applications.
Calix(8)quinone: Larger macrocyclic structure with eight quinone units, used in different applications such as battery materials.
Uniqueness: Calix(4)hydroquinone is unique due to its specific size and the presence of four hydroquinone units, which provide it with distinct redox properties and the ability to form stable host-guest complexes. This makes it particularly useful in applications requiring selective binding and redox activity .
Properties
IUPAC Name |
pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23,25,26,27,28-octol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O8/c29-21-5-13-1-14-6-22(30)8-16(26(14)34)3-18-10-24(32)12-20(28(18)36)4-19-11-23(31)9-17(27(19)35)2-15(7-21)25(13)33/h5-12,29-36H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUQEMVOXCMEQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)O)CC5=C(C1=CC(=C5)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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